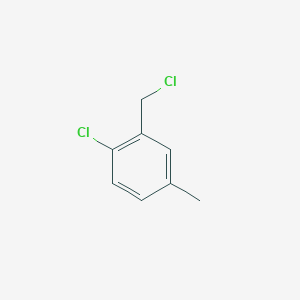
1-Chloro-2-(chloromethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Chloro-2-(chloromethyl)-4-methylbenzene” is a chemical compound with the molecular formula C7H6Cl2. It is also known by other names such as Toluene, o,α-dichloro-, α,o-Dichlorotoluene, α,2-Dichlorotoluene, o-Chlorobenzyl chloride, o,α-dichlorotoluene, Ortho-α-dichlorotoluene, 2-Chlorobenzyl chloride, alpha,o-Dichlorotoluene, 2,α-Dichlorotoluene, and 2,alpha-Dichlorotoluene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two chlorine atoms and one methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the name of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 161.03, a boiling point of 213 degrees Celsius, and a density of 1.2902 g/cm3 at 20 degrees Celsius . It is a clear, colorless to pale yellow liquid that is insoluble in water .Aplicaciones Científicas De Investigación
Radical and Anionic Polymerization Mechanisms
1-Chloro-2-(chloromethyl)-4-methylbenzene is involved in the synthesis of poly(p-arylene vinylene) precursors, where both radical and anionic polymerization mechanisms are employed. This process results in the formation of polymers with high and low molecular weight fractions, indicating its utility in customizing polymer properties for specific applications (Hontis, V. D. Borght, Vanderzande, & Gelan, 1999).
Electrochemical Sensing
The compound serves as a foundation for developing electrochemical sensors. For instance, it has been used to determine 1-chloro-2,4-dinitrobenzene (CDNB) levels through a novel analytical configuration employing magnetic molecularly imprinted particles (mag-MIPs). This method showcases the potential of this compound derivatives in creating sensitive and selective sensors for environmental monitoring (Ruiz-Córdova et al., 2018).
Organometallic Chemistry
In organometallic chemistry, this compound derivatives have been utilized in synthesizing aryl(dimethyl)gallium compounds and methyl(diphenyl)gallium. These compounds exhibit trigonal planar coordinate gallium atoms in monomeric molecules, which associate into polymeric strands through intermolecular gallium π-aryl contacts. Such materials are stable and undergo substituent redistribution reactions, highlighting their significance in developing new organometallic compounds with unique properties (Jutzi et al., 2008).
Polymer Chemistry
The compound is instrumental in the field of polymer chemistry, as demonstrated by the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene. This dimagnesiated aromatic compound is characterized by its ability to undergo various reactions, such as hydrolysis and halogenation, suggesting its utility in creating novel polymeric materials with tailored functionalities (Reck & Winter, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-2-(chloromethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZGJNZDIRIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
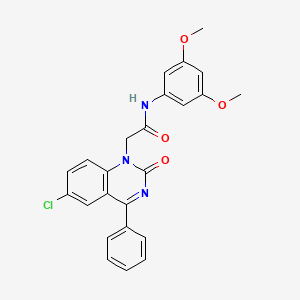
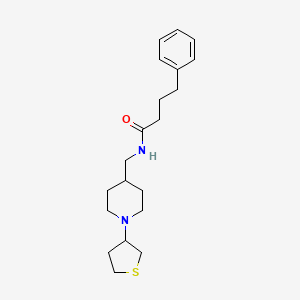
![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}](/img/structure/B2992970.png)
![Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2992973.png)
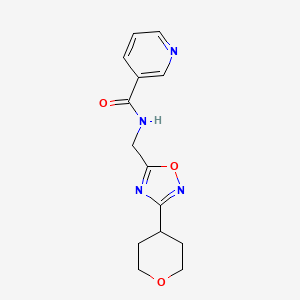


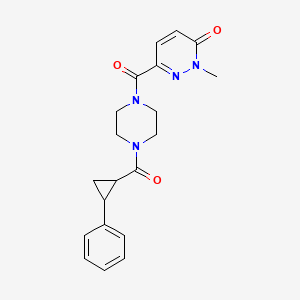

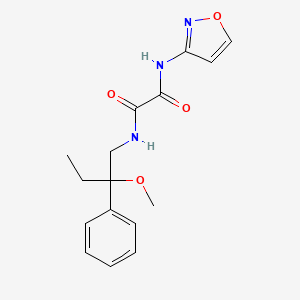
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2992983.png)
![methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2992985.png)
![Ethyl [(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2992987.png)
